Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Cupric Perchlorate Hexahydrate
Unveiling the Atomic Architecture: A Technical Guide to the Crystal Structure of Cupric Perchlorate Hexahydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of cupric perchlorate hexahydrate, Cu(ClO₄)₂·6H₂O. By delving into the crystallographic data, experimental protocols, and the intricate coordination environment of the copper ion, this document serves as a vital resource for researchers in crystallography, materials science, and drug development. Understanding the precise three-dimensional arrangement of atoms within this compound is crucial for elucidating its chemical and physical properties, which can inform the design of novel materials and pharmaceuticals.
Crystallographic Data Summary
Two independent studies on the crystal structure of cupric perchlorate hexahydrate provide detailed quantitative data. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1][2] A summary of the key crystallographic parameters is presented in the table below, allowing for a clear comparison of the findings.
| Parameter | Value (Mani & Ramaseshan, 1961)[1] | Value (Gallucci & Gerkin, 1989)[2] |
| Formula | Cu(ClO₄)₂·6H₂O | Cu(ClO₄)₂·6H₂O |
| Molecular Weight | 370.54 g/mol | 370.54 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/c |
| a | 5.14 Å | 5.137 (1) Å |
| b | 23.173 Å | 22.991 (3) Å |
| c | 14.147 Å | 13.849 (2) Å |
| β | 90° | 90.66 (1)° |
| Volume (V) | 1682.8 ų | 1635.4 (4) ų |
| Z | 6 | 6 |
| Calculated Density (Dx) | 2.20 g/cm³ | 2.26 g/cm³ |
| Radiation | CuKα | MoKα (λ = 0.71069 Å) |
| Temperature | Not Specified | 296 K |
| Mean Cu-O distance | 2.18 Å | Not explicitly stated |
| Mean Cl-O distance | 1.48 Å | 1.429 (5) Å (observed) |
Experimental Protocols
The determination of the crystal structure of cupric perchlorate hexahydrate involves two primary stages: the synthesis of high-quality single crystals and the analysis of these crystals using single-crystal X-ray diffraction.
Synthesis of Single Crystals
Pale bluish-green single crystals of cupric perchlorate hexahydrate can be grown from an aqueous solution.[1] Due to the compound's hygroscopic nature, careful handling is required.[1] A general procedure for obtaining single crystals of a soluble salt like cupric perchlorate hexahydrate from a solution is through slow evaporation or by carefully controlling the temperature to induce crystallization.
General Recrystallization Procedure:
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Solvent Selection: For cupric perchlorate hexahydrate, water is a suitable solvent.
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Dissolution: Prepare a saturated or near-saturated solution of the compound in the chosen solvent at an elevated temperature to ensure complete dissolution.
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Filtration: If any insoluble impurities are present, the hot solution should be filtered to remove them.
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Crystal Growth:
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Slow Evaporation: The filtered solution is left undisturbed in a vessel covered with a perforated lid to allow for the slow evaporation of the solvent at room temperature. This gradual increase in concentration will lead to the formation of well-defined single crystals over time.
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Slow Cooling: Alternatively, the saturated solution can be slowly cooled. As the temperature decreases, the solubility of the compound reduces, leading to the formation of crystals. The rate of cooling is crucial; slower cooling rates generally produce larger and higher-quality crystals.
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Crystal Harvesting: Once crystals of a suitable size have formed, they are carefully separated from the mother liquor.
Given that cupric perchlorate hexahydrate is extremely hygroscopic, the selected single crystals should be promptly enclosed in Lindemann glass capillaries to prevent atmospheric moisture absorption, which could degrade the crystal quality.[1]
Single-Crystal X-ray Diffraction Analysis
The precise atomic arrangement within the single crystal is determined using X-ray diffraction.
General Workflow:
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Crystal Mounting: A suitable single crystal is carefully selected and mounted on a goniometer head. For hygroscopic samples like cupric perchlorate hexahydrate, this is typically done within the protective glass capillary.[1]
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Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect diffraction data from various orientations. The diffracted X-rays are recorded by a detector. For the 1989 study, MoKα radiation was used, and the data was collected at 296 K.[2]
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Data Processing: The raw diffraction intensities are processed to calculate the unit cell parameters and the intensities of the unique reflections.
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Structure Solution and Refinement: The processed data is used to solve the crystal structure. Initial phases are determined using direct methods or Patterson methods. The resulting electron density map is then used to build an initial model of the structure. This model is subsequently refined using least-squares methods to obtain the final, accurate atomic coordinates, bond lengths, and bond angles. The 1961 study utilized Fourier and least-squares methods for structure determination.[1]
Visualizations
Experimental Workflow for Crystal Structure Analysis
The following diagram illustrates the general workflow for determining the crystal structure of a coordination complex like cupric perchlorate hexahydrate.
Coordination Environment of the Copper(II) Ion
The crystal structure of cupric perchlorate hexahydrate reveals a distorted octahedral coordination geometry around the two inequivalent copper ions.[2] Each copper ion is coordinated to six water molecules. The perchlorate groups are not directly bonded to the copper ions but are present as counter-ions in the crystal lattice.[1][2]
